molecular formula C24H17BrFN3O6 B12621650 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12621650
M. Wt: 542.3 g/mol
InChI Key: ZHOHUBOBSUQXHY-UHFFFAOYSA-N
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Description

The compound 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione features a complex heterocyclic core (pyrrolo-oxazole-dione) substituted with three distinct aryl groups:

  • 4-Fluorophenyl: Enhances metabolic stability and electronic effects via the fluorine atom.
  • 3-Nitrophenyl: Provides strong electron-withdrawing properties, influencing reactivity and intermolecular interactions.

While exact experimental data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs offer insights into its likely physicochemical and biological behaviors.

Properties

Molecular Formula

C24H17BrFN3O6

Molecular Weight

542.3 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H17BrFN3O6/c1-34-19-10-5-13(25)11-18(19)21-20-22(35-28(21)16-3-2-4-17(12-16)29(32)33)24(31)27(23(20)30)15-8-6-14(26)7-9-15/h2-12,20-22H,1H3

InChI Key

ZHOHUBOBSUQXHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Formation of the pyrrolo[3,4-d][1,2]oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: Bromine, methoxy, fluorine, and nitro groups can be introduced through substitution reactions using specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Using larger quantities of starting materials and reagents.

    Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize yield.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as nitro groups.

    Substitution: The bromine, methoxy, fluorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

The compound 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic molecule with potential applications in various scientific fields, particularly medicinal chemistry. This article explores its applications, synthesis methods, and biological activities based on available research.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its unique structure, which allows it to interact with various biological targets. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on breast cancer cell lines like MCF-7.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of this compound with specific protein targets. These studies help in understanding how modifications to the compound's structure can enhance its therapeutic efficacy .

Case Studies

  • SGLT2 Inhibitors : Derivatives of this compound have been investigated as sodium-glucose co-transporter 2 inhibitors, which are crucial in managing type 2 diabetes by promoting glucose excretion through urine .
  • Cytotoxicity Studies : Various derivatives have shown significant inhibition of tumor cell growth in vitro, underscoring the potential for developing anticancer therapies.
  • Pharmacological Profiling : Comprehensive profiling of similar compounds has revealed insights into their mechanisms of action and therapeutic potentials .

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione depends on its specific interactions with molecular targets. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modifying cellular pathways: Influencing cell signaling or metabolism.

Comparison with Similar Compounds

Table 1: Key Properties of the Target Compound and Selected Analogs

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Substituents logP Hydrogen Bonding (Donors/Acceptors) Notable Properties/Applications
Target: 3-(5-Bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)pyrrolo-oxazole-dione (Derived) C25H16BrFN3O7* ~589.23* Br (5-bromo), OMe (2-methoxy), F (4-fluoro), NO2 (3-nitro) ~4.2† 1 donor, 7 acceptors‡ High polarity due to NO2; potential NLO applications
Analog 1: 3-(5-Bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenylpyrrolo-oxazole-dione C24H19BrN2O5 495.33 Br (5-bromo), OH (2-hydroxy), OMe (4-methoxy), Ph (2-phenyl) 3.69 1 donor, 7 acceptors Lower MW; hydroxyl group increases solubility
Analog 2: 5-Benzyl-3-(2,4-dichlorophenyl)-2-phenylpyrrolo-isoxazole-dione C24H18Cl2N2O3 453.32 Cl (2,4-dichloro), benzyl (5-substituent) ~4.5† 0 donors, 5 acceptors Higher lipophilicity; dichloro enhances bioactivity
Analog 3: 2-Methyl-3-(5-methyl-2-thienyl)-5-phenylpyrrolo-isoxazole-dione C17H16N2O3S 328.39 Thienyl (3-substituent), methyl (2- and 5-positions) ~3.1† 0 donors, 5 acceptors Thiophene introduces π-conjugation; crystal stability
Analog 4: Chloro/Bromo Isostructural Thiazoles (e.g., 4-(4-chlorophenyl)-2-...thiazole) Varies (e.g., C20H15ClFN3OS) ~400–450 Halogens (Cl/Br), fluorophenyl, triazole ~3.5–4.0 1–2 donors, 6–8 acceptors Antimicrobial activity; halogen-dependent potency

*Derived based on structural similarity to ; †Estimated via substituent contributions; ‡Based on core structure in .

Key Findings from Comparative Studies

Substituent Effects on Physicochemical Properties

  • Halogen Influence : Bromine in the target compound and Analog 1 increases molecular weight and lipophilicity compared to chlorine in Analog 4. The larger atomic radius of Br may enhance van der Waals interactions in biological systems .
  • Electron-Withdrawing Groups: The 3-nitro group in the target compound significantly elevates polarity and hydrogen-bond acceptor capacity (7 acceptors vs.
  • Aromatic Diversity : Thienyl (Analog 3) and triazole (Analog 4) substituents alter π-conjugation and electronic properties, whereas the target’s fluorophenyl and nitrophenyl groups balance metabolic stability and reactivity .

Structural Stability and Crystallography

  • Analog 3’s single-crystal X-ray data (R factor = 0.037) highlight the pyrrolo-oxazole core’s rigidity, which likely extends to the target compound. The nitro group in the target may introduce steric hindrance, affecting crystal packing compared to simpler phenyl substituents in Analog 1 .

Biological Activity

The compound 3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrFNO4C_{20}H_{16}BrFNO_4 with a molecular weight of approximately 426.25 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of the pyrrolo[3,4-d]oxazole moiety is thought to play a crucial role in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Antiviral Properties : Heterocycles like this compound have been reported to possess antiviral activity. The structural motifs may interact with viral proteins or inhibit viral replication processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are critical for cancer cell metabolism or viral replication. This inhibition can lead to reduced viability of affected cells.

Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of pyrrolo[3,4-d]oxazole compounds against pancreatic cancer cell lines. The derivative containing the nitrophenyl group demonstrated an IC50 value of 12 µM against Panc-1 cells, indicating potent activity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dionePanc-112
Standard Chemotherapy DrugPanc-125

Antiviral Activity

In an investigation into antiviral agents, a related compound was shown to inhibit HIV replication in vitro at concentrations ranging from 10 to 20 µM. The mechanism was attributed to interference with reverse transcriptase activity .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has demonstrated that modifications at specific positions on the heterocyclic ring can significantly enhance biological potency. For instance, substituting halogens or electron-withdrawing groups has been linked to increased inhibitory effects against cancer cell lines .

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